![molecular formula C15H16FNO2S B5038635 N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B5038635.png)
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide, commonly known as DCFMS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of certain enzymes.
Scientific Research Applications
DCFMS has been studied for its potential use as a selective inhibitor of certain enzymes, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). These enzymes are overexpressed in certain types of cancer cells and play a role in tumor growth and metastasis. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and increase sensitivity to chemotherapy.
Mechanism of Action
DCFMS is believed to act as a competitive inhibitor of CAIX and CAXII by binding to the active site of the enzymes. This results in a decrease in the activity of the enzymes, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that DCFMS has low toxicity and is well-tolerated in animal models. It has been shown to reduce tumor growth and increase sensitivity to chemotherapy in preclinical studies. DCFMS has also been studied for its potential use in the treatment of glaucoma, as carbonic anhydrase inhibitors have been shown to reduce intraocular pressure.
Advantages and Limitations for Lab Experiments
DCFMS has the advantage of being a selective inhibitor of CAIX and CAXII, which makes it a potentially useful tool for studying the role of these enzymes in cancer and other diseases. However, like all chemical compounds, DCFMS has limitations in terms of its stability, solubility, and potential for off-target effects.
Future Directions
For research on DCFMS include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to evaluate its potential use in the treatment of cancer and other diseases. Other potential applications for DCFMS include the treatment of glaucoma and other conditions involving carbonic anhydrase activity. Additionally, further research is needed to explore the potential for off-target effects and to develop more selective inhibitors of CAIX and CAXII.
Synthesis Methods
DCFMS can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base, followed by reaction with 4-dimethylaminopyridine and methanesulfonyl chloride. The resulting product is purified through recrystallization to obtain DCFMS in high purity.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-4-3-5-15(12(11)2)17-20(18,19)10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZXIGOHCIHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.